N-Formyl Varenicline
Overview
Description
N-Formyl Varenicline is a biochemical used for proteomics research . It is a metabolite of Varenicline , which is a partial agonist of the nicotinic receptor used for smoking cessation . The molecular formula of N-Formyl Varenicline is C14H13N3O .
Synthesis Analysis
N-Formyl Varenicline is produced by the reaction of the amine moiety with formic acid . In the case of paroxetine hydrochloride, a combination of polyethylene glycols and iron oxides was found to be responsible for increased concentrations of N-methyl impurity .Molecular Structure Analysis
The molecular weight of N-Formyl Varenicline is 239.27300 . The chemical name of N-Formyl Varenicline is 6,7,9,10-Tetrahydro-8H-6,10-methanoazepino [4,5-g]quinoxaline-8-carbaldehyde .Chemical Reactions Analysis
N-Formyl Varenicline is formed by the reaction of formic acid alone with varenicline . This reaction occurs on storage of solid pharmaceutical formulations .Physical And Chemical Properties Analysis
The density of N-Formyl Varenicline is 1.399g/cm3 . Its boiling point is 482.3ºC at 760 mmHg .Scientific Research Applications
Oxidative Degradation Dependent Incompatibility Testing
N-Formyl Varenicline is used in the study of oxidative degradation dependent incompatibility of amine moiety containing drugs with PEGs in solid-state . This research is crucial for understanding how reactive impurities originating from excipients can cause drug stability issues .
N-Methylation and N-Formylation in Osmotic Tablets
N-Formyl Varenicline is used in the study of N-Methylation and N-Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet . This research provides insights into the degradation of the amine-based smoking cessation drug varenicline tartrate in an early development phase osmotic, controlled-release (CR) formulation .
Ion-Exchange Chromatography
N-Formyl Varenicline is used as a standard in ion-exchange chromatography (IC) applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
Pharmaceutical Formulations
N-Formyl Varenicline is used in the development of pharmaceutical formulations . In particular, it is used in the study of formulations of varenicline where the dosage forms that are produced generate under specified storage conditions less than about 4% .
Mechanism of Action
Target of Action
N-Formyl Varenicline primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it acts as a partial agonist of the alpha4/beta2 subtype of the nAChR . It also interacts with alpha3/beta4 and weakly with alpha3beta2 and alpha6-containing receptors . A full agonism is displayed on alpha7-receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
N-Formyl Varenicline exhibits a receptor-dependent mode of action . It acts as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nAChRs and a high-efficacy full agonist to the α7 neuronal nAChR . This means that it can both activate these receptors and displace other agonists, such as nicotine, from these receptors .
Biochemical Pathways
It is known that the compound can lead to the formation of two products: n-methylvarenicline (nmv) and n-formylvarenicline (nfv) in certain conditions . NMV is produced by the reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by the reaction of formic acid alone with varenicline .
Pharmacokinetics
The pharmacokinetics of Varenicline, the parent compound of N-Formyl Varenicline, has been studied extensively. It exhibits linear pharmacokinetics following single- and multiple-dose administration . Varenicline’s total clearance is linearly related to its renal clearance . .
Result of Action
Its parent compound, varenicline, is known to reduce nicotine craving and withdrawal symptoms by modulating dopaminergic function at α4β2* nachrs
Action Environment
The action of N-Formyl Varenicline can be influenced by various environmental factors. For instance, in an osmotic, controlled-release (CR) formulation, the degradation of polyethylene glycol (PEG) used in an osmotic coating can lead to the formation of formaldehyde and formic acid, which can react with Varenicline to form N-Formyl Varenicline . The concentration of PEG in the coating and the presence of antioxidants in the coating and oxygen scavengers in the packaging can influence the stability of the drug .
Safety and Hazards
properties
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWKRXICPYTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437901 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl Varenicline | |
CAS RN |
796865-82-2 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Formyl Varenicline in pharmaceutical analysis?
A1: N-Formyl Varenicline (NFV) is identified as a related impurity of Varenicline tartrate [, ]. This means it's a compound structurally similar to Varenicline that can arise during synthesis or storage. Detecting and quantifying NFV is crucial for quality control in Varenicline production to ensure drug safety and efficacy.
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